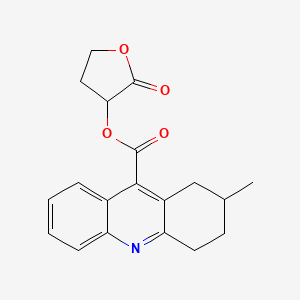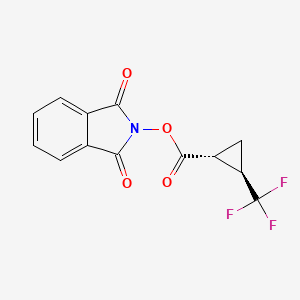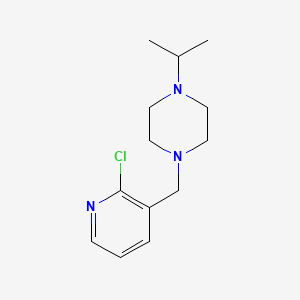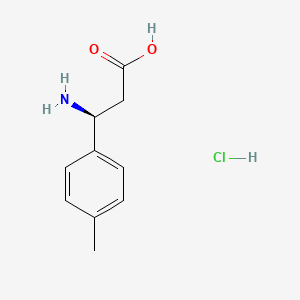
Methyl s-ethylhomocysteinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl s-ethylhomocysteinate is an organic compound with the molecular formula C7H15NO2S It is an ester derivative of homocysteine, a sulfur-containing amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl s-ethylhomocysteinate can be synthesized through the esterification of homocysteine with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane as a catalyst, which offers mild conditions and good yields . The reaction typically proceeds as follows:
- Homocysteine is dissolved in methanol.
- Trimethylchlorosilane is added to the solution.
- The mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl s-ethylhomocysteinate undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Homocysteine and methanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl s-ethylhomocysteinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways involving sulfur-containing amino acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to homocysteine metabolism.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl s-ethylhomocysteinate involves its interaction with various molecular targets and pathways. In biological systems, it can participate in methylation reactions, where it donates a methyl group to other molecules. This process is catalyzed by methyltransferases and plays a crucial role in regulating gene expression and protein function .
Comparación Con Compuestos Similares
Methyl s-ethylhomocysteinate can be compared with other ester derivatives of homocysteine and similar sulfur-containing amino acids:
Methyl homocysteinate: Similar structure but lacks the ethyl group.
Ethyl homocysteinate: Similar structure but lacks the methyl group.
S-methylcysteine: Contains a methyl group attached to the sulfur atom but lacks the ester functionality.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H15NO2S |
|---|---|
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
methyl 2-amino-4-ethylsulfanylbutanoate |
InChI |
InChI=1S/C7H15NO2S/c1-3-11-5-4-6(8)7(9)10-2/h6H,3-5,8H2,1-2H3 |
Clave InChI |
BUOIIQFTBLIAGY-UHFFFAOYSA-N |
SMILES canónico |
CCSCCC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


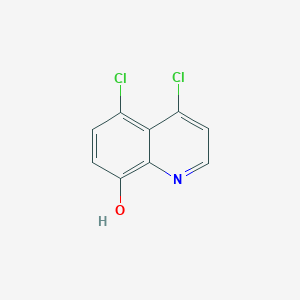
![Bicyclo[5.1.0]octan-8-amine](/img/structure/B13570632.png)

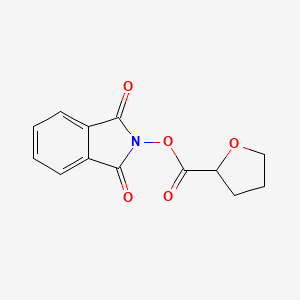
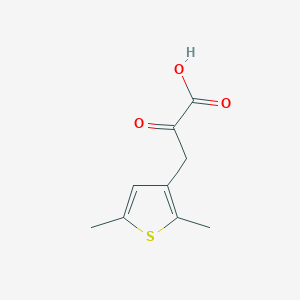
![2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid](/img/structure/B13570652.png)
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B13570659.png)
